1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene

Description

Molecular Architecture and Bonding Patterns

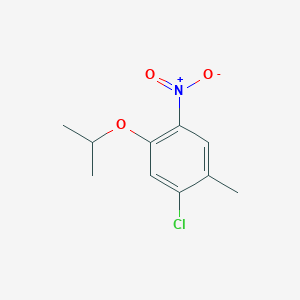

The molecular architecture of this compound is characterized by a benzene ring bearing four distinct substituents positioned at specific carbon atoms. The compound possesses the molecular formula C₁₀H₁₂ClNO₃ with a molecular weight of 229.66 grams per mole. The benzene ring serves as the central structural framework, maintaining its characteristic planar geometry while accommodating the steric demands of the attached functional groups.

The chlorine atom occupies position 1 of the benzene ring, establishing a carbon-chlorine bond length typical of aromatic halides. This halogen substituent contributes significantly to the compound's electron-withdrawing character, influencing the overall electronic distribution within the aromatic system. The isopropoxy group, consisting of a propan-2-yloxy moiety, is attached at position 5, introducing both steric bulk and electron-donating properties through its ether linkage. This substituent creates a notable spatial extension from the benzene plane, with the isopropyl group adopting conformations that minimize steric interactions with neighboring substituents.

The methyl group at position 2 represents the simplest alkyl substituent, providing mild electron-donating effects through hyperconjugation while maintaining minimal steric hindrance. The nitro group positioned at carbon 4 constitutes the most electronegally demanding substituent, characterized by its strong electron-withdrawing nature and planar geometry that allows for optimal conjugation with the aromatic system. The spatial arrangement of these four substituents creates a distinctive substitution pattern that significantly influences the compound's reactivity profile and intermolecular interactions.

Bond angle analysis reveals deviations from ideal benzene geometry due to the cumulative steric effects of the substituents. The isopropoxy group exhibits characteristic carbon-oxygen-carbon bond angles of approximately 116-118 degrees, while the nitro group maintains its typical coplanar arrangement with the benzene ring to maximize resonance stabilization. The compound's three-dimensional structure demonstrates how multiple substituents can be accommodated on the benzene framework while preserving the fundamental aromatic character of the system.

IUPAC Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-chloro-2-methyl-4-nitro-5-propan-2-yloxybenzene, which precisely describes the position and identity of each substituent relative to the benzene ring. This nomenclature follows the standard IUPAC conventions for naming substituted aromatic compounds, where the benzene ring serves as the parent structure and substituents are numbered to achieve the lowest possible numerical sequence.

Alternative naming conventions employed in chemical databases and literature include several variations that emphasize different structural features of the molecule. The name this compound represents a commonly used alternative that groups the isopropoxy designation together, facilitating recognition of the ether functional group. Chemical databases also reference this compound using the systematic name Benzene, 1-chloro-2-methyl-5-(1-methylethoxy)-4-nitro-, which explicitly identifies the methylethoxy component of the isopropoxy substituent.

Trade names and commercial designations for this compound include various alphanumeric codes assigned by chemical suppliers and manufacturers. The compound appears in commercial catalogs under designations such as EOS-60654, CR-7-CL, and CRT-5, reflecting different supplier numbering systems. Additionally, the alternative name 2-Chloro-4-isopropoxy-5-nitrotoluene emphasizes the toluene backbone with appropriate substitution patterns, providing another perspective on the compound's structural organization.

The Chemical Abstracts Service registry number 1032903-50-6 serves as the definitive identifier for this compound across all chemical databases and regulatory systems. This unique numerical identifier ensures unambiguous identification regardless of variations in naming conventions or language differences. The compound's SMILES notation, CC1=CC(=C(C=C1Cl)OC(C)C)N+[O-], provides a linear string representation that captures the complete structural information in a machine-readable format.

Crystallographic Data and Spatial Configuration Analysis

The crystallographic analysis of this compound reveals important structural parameters that define its solid-state organization and intermolecular interactions. The compound crystallizes as a yellow crystalline solid, with the crystal structure exhibiting characteristic features of substituted nitroaromatic compounds. The crystalline material demonstrates well-defined geometric parameters that provide insights into the preferred conformational arrangements and packing motifs.

Density measurements indicate a value of 1.228 grams per cubic centimeter, reflecting the compact packing arrangement achieved in the crystalline state. This density value is consistent with the molecular weight and the spatial requirements of the four substituents attached to the benzene ring. The relatively high density suggests efficient intermolecular packing, likely facilitated by favorable interactions between the polar functional groups and the aromatic systems of adjacent molecules.

The predicted boiling point of 333.1±37.0 degrees Celsius provides important thermodynamic information about the compound's volatility and intermolecular forces. This elevated boiling point reflects the combined effects of molecular weight, dipole interactions arising from the nitro and chloro substituents, and potential hydrogen bonding involving the ether oxygen atom. The significant temperature range in the prediction acknowledges the computational uncertainty associated with complex molecular systems bearing multiple functional groups.

Spatial configuration analysis reveals that the compound adopts conformations that minimize steric clashes while maximizing favorable electronic interactions. The isopropoxy group demonstrates rotational flexibility around the carbon-oxygen bond, allowing for conformational adjustments that optimize the overall molecular geometry. Computational studies suggest that the preferred conformation positions the isopropyl group to minimize interactions with the adjacent methyl substituent while maintaining favorable orientation relative to the nitro group.

The compound's polar surface area of 52 square angstroms indicates moderate polarity, primarily contributed by the nitro group and the ether oxygen atom. This parameter influences the compound's solubility characteristics and its ability to participate in polar interactions. The presence of three hydrogen bond acceptor sites and zero hydrogen bond donor sites creates an asymmetric hydrogen bonding profile that affects both intermolecular associations and solvation behavior.

The following table summarizes key structural and physical parameters:

Spectroscopic characterization data support the proposed structural assignments, with infrared spectroscopy confirming the presence of characteristic functional group absorptions. The compound exhibits the expected aromatic carbon-carbon stretching frequencies, nitro group asymmetric and symmetric stretching modes, and carbon-halogen stretching vibrations. Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of individual carbon and hydrogen atoms, confirming the substitution pattern and the conformational preferences of the isopropoxy group.

Propriétés

IUPAC Name |

1-chloro-2-methyl-4-nitro-5-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-6(2)15-10-5-8(11)7(3)4-9(10)12(13)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIHEXKVDALKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672271 | |

| Record name | 1-Chloro-2-methyl-4-nitro-5-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032903-50-6 | |

| Record name | 1-Chloro-2-methyl-4-nitro-5-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-2-ISOPROPOXY-5-METHYL-NITROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction with Potassium Hydroxide

One method involves reacting 1-chloro-5-fluoro-2-methyl-4-nitrobenzene with isopropanol in the presence of potassium hydroxide (KOH) at room temperature. This method provides a yield of approximately 86.3%.

Reaction with Caesium Carbonate

Another approach uses caesium carbonate (Cs2CO3) as the base. The reaction is typically conducted at 60°C, resulting in yields ranging from 74.4% to 82% depending on the specific conditions.

Comparison of Preparation Methods

| Method | Base Used | Reaction Conditions | Yield |

|---|---|---|---|

| 1 | Potassium Hydroxide (KOH) | Room Temperature (20°C) | 86.3% |

| 2 | Caesium Carbonate (Cs2CO3) | 60°C, Overnight | 74.4% - 82% |

| 3 | Potassium Carbonate (K2CO3) | Reflux, 40 hours | Not Specified |

Detailed Synthesis Protocol

Using Caesium Carbonate

-

- 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene

- Isopropanol

- Caesium carbonate (Cs2CO3)

- Ethyl acetate

- Anhydrous sodium sulfate

-

- Dissolve 1-chloro-5-fluoro-2-methyl-4-nitrobenzene in isopropanol.

- Add caesium carbonate and stir at 60°C overnight.

- Concentrate the mixture under reduced pressure.

- Extract with ethyl acetate and wash with water.

- Dry the organic phase over anhydrous sodium sulfate and concentrate.

- Purify the product using silica gel column chromatography.

Using Potassium Hydroxide

-

- 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene

- Isopropanol

- Potassium hydroxide (KOH)

- Water

-

- Add potassium hydroxide to a solution of 1-chloro-5-fluoro-2-methyl-4-nitrobenzene in isopropanol at room temperature.

- Monitor the reaction until the starting material disappears.

- Add water to the reaction mixture and filter the product.

- Dry the filter cake to obtain the desired compound.

Analyse Des Réactions Chimiques

Reactions Involving 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene

This compound can undergo several types of chemical reactions:

-

Substitution Reactions The chlorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.

-

Reduction Reactions The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

-

Oxidation Reactions The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be displaced by nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed: Substituted benzene derivatives with various functional groups replacing the bromine atom.

Reduction Reactions

The nitro group (NO2) on this compound can be reduced to an amino group (NH2) using reducing agents.

Common Reagents and Conditions: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

Major Products Formed: 1-Amino-5-isopropoxy-2-methyl-4-nitrobenzene.

Oxidation Reactions

The methyl group present in this compound can be oxidized to form a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions: Potassium permanganate in aqueous or acidic medium or chromium trioxide in acetic acid.

Major Products Formed: 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzoic acid or 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzaldehyde.

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysts are used in cross-coupling reactions to form P-N bonds. Various catalysts, reaction conditions, and yields are reported.

Table 1: Copper-Catalyzed Cross-Coupling Reactions

| Route | Catalyst | Reaction Conditions | R | R’, R’’ | Yield Range/% | Ref. |

|---|---|---|---|---|---|---|

| a | 20 mol% CuI | MeCN, 55 °C | Me, Et, i-Pr | H, alkyl | 16–98 | 103 |

| b | 5 mol% CuBr | EtOAc, 20 °C | Et, i-Pr, Bu | H, Ph, functional Ph | 20–94 | 104 |

| c | 15 mol% Fe3O4@MgO | CCl4, 20 °C | Et, i-Pr | H, Ph, Bn, cycloalkyl | 52–85 | 105 |

| d | 200 mol% CuCl2 | Acetone, Cs2CO3, 20 °C | Me, Et, Pr, i-Pr | H, alkyl | 25–93 | 106 |

| e | 10 mol% Cu(OAc)2 | Toluene, K2CO3, mol. sieve, 80 °C | Me, Et, i-Pr, Bu | RCOR a | 52–99 | 107 |

| f | 2 mol% CuBr | EtOAc, 25 °C | Me, Et, i-Pr, Bu, Ph | H, alkyl, cycloalkyl, R b | 86–96 | 108 |

| g | 5 mol% Cu(OAc)2 | MeOH, NaN3, 20 °C | Et c | R-B(OH)2 d | 67–93 | 109 |

a urea, oxazolidinone, indole, pyrrolidinone, lactam, and sulfonamide derivatives; b methyl alaninate; c triethyl phosphite; d phenylboronic acid and phenylboronic ester derivatives .

Additional Reactions

This compound is also used as a reactant in Buchwald-Hartwig amination .

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene serves as a key intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of new therapeutic compounds. For example, it has been utilized in synthesizing benzimidazole derivatives with antimicrobial activity .

Biochemical Studies

The compound is employed in biochemical research to study enzyme interactions and metabolic pathways. Its structural features enable it to act as a substrate for specific enzymes, impacting cellular functions such as gene expression and metabolism. This application is particularly relevant in drug development, where understanding these interactions can lead to improved therapeutic strategies.

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in the production of rubber additives and other industrial chemicals. Its unique properties make it suitable for enhancing material performance in various industrial processes .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of benzimidazole derivatives synthesized from this compound. The derivatives exhibited significant activity against various bacterial strains, demonstrating the compound's potential as a precursor for developing new antibiotics .

Case Study 2: Enzyme Interaction Studies

Research focusing on the interaction of this compound with specific enzymes revealed its role as an inhibitor in certain biochemical pathways. This finding underscores its importance in understanding metabolic regulation and developing targeted therapies for diseases influenced by these pathways .

Mécanisme D'action

The mechanism of action of 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo substitution and reduction reactions, which can modify its structure and reactivity. These modifications allow it to interact with enzymes and other proteins, influencing biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to five structurally related nitroaromatics (Table 1), selected based on substituent patterns and functional group similarities.

Table 1: Key Properties of 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene and Analogues

Analysis of Substituent Effects

Positional Isomerism

- The methyl and isopropoxy groups in the target compound (positions 2 and 5) differ from analogues like 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene, where substituents are swapped (methoxy at 2, methyl at 5).

Halogen Variation

- Replacing chlorine with bromine (e.g., 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene ) increases molecular weight by ~44.45 g/mol and enhances leaving-group ability in nucleophilic aromatic substitution, making brominated derivatives more reactive .

Oxygen-Containing Groups

- Isopropoxy (bulky, electron-donating) vs. methoxy (smaller, less steric hindrance): The isopropoxy group in the target compound may reduce solubility in polar solvents compared to methoxy analogues but could improve lipid membrane permeability in drug intermediates .

Nitro Group Reactivity

Industrial and Research Relevance

- Pharmaceutical Intermediates : The target compound and its brominated analog are prioritized in oncology drug synthesis due to their balanced reactivity and stability .

- Agrochemicals : Methoxy-substituted derivatives (e.g., 1-Chloro-2-methoxy-4-nitrobenzene) are more commonly used in pesticide synthesis due to lower production costs .

- Commercial Availability : The target compound is stocked by multiple global suppliers (e.g., AK Scientific, Inc.), whereas brominated or dimethoxy analogues are less widely available .

Activité Biologique

1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene is a halogenated aromatic compound with significant biological activity. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and potential applications in scientific research and medicine.

This compound interacts with various enzymes, proteins, and other biomolecules due to its unique chemical structure. It can act as a substrate for certain enzymes, leading to specific product formation. The interactions are primarily hydrophobic and electrostatic, allowing the compound to bind effectively to enzyme active sites.

Cellular Effects

The compound exhibits notable effects on cellular processes, influencing cell signaling pathways and gene expression. Research indicates that exposure can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism. For instance, prolonged exposure may lead to significant changes in gene expression profiles associated with metabolic functions.

Table 1: Summary of Cellular Effects

| Effect Category | Description |

|---|---|

| Gene Expression | Alters expression of metabolic pathway genes |

| Cell Signaling | Influences signaling pathways critical for cell function |

| Metabolic Activity | Modulates cellular metabolism based on dosage |

The molecular mechanism involves binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites. Additionally, it may modulate gene expression by interacting with transcription factors or regulatory proteins. Studies have shown that the compound’s effects can vary significantly over time and dosage in laboratory settings.

Case Study: Dosage Effects in Animal Models

In animal studies, varying dosages of this compound have demonstrated different biological effects:

- Low Doses : Minimal impact on cellular function.

- Moderate Doses : Observable alterations in gene expression and metabolic activity.

- High Doses : Toxic effects leading to cell death and significant physiological changes.

These findings indicate a threshold effect where specific dosage ranges can optimize biological activity without causing toxicity.

Scientific Research Applications

This compound has several applications across various fields:

Chemistry : Used as an intermediate in synthesizing organic compounds, including pharmaceuticals and dyes.

Biology : Investigated for its role in studying biochemical pathways and enzyme interactions due to its structural properties.

Medicine : Serves as a precursor in synthesizing pharmaceutical agents targeting specific biochemical pathways.

Industry : Employed in producing rubber additives and other industrial chemicals.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. These derivatives have shown potential against various bacterial strains, indicating their utility in developing new antimicrobial agents. For example, certain synthesized compounds exhibited effective minimum inhibitory concentrations (MIC) against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .

Table 2: Antimicrobial Activity of Derivatives

| Compound | Target Pathogen | MIC (μg/ml) |

|---|---|---|

| Derivative A | Pseudomonas aeruginosa | 12.5 |

| Derivative B | Staphylococcus aureus | 25 |

| Derivative C | Escherichia coli | 62.5 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of aromatic nitro compounds often involves nitration, halogenation, and alkoxylation steps. For derivatives like this compound, key considerations include:

- Nitration Regioselectivity : The nitro group (-NO₂) is typically introduced via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–50°C) to direct substitution to the para position relative to electron-donating groups (e.g., isopropoxy) .

- Halogenation : Chlorination using reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (Cl₂SO₂) in aprotic solvents (e.g., dichloromethane) at 0–20°C minimizes side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via recrystallization or column chromatography to remove byproducts .

Q. How can researchers purify this compound, and what analytical techniques confirm its structural integrity?

- Methodological Answer :

- Purification : Recrystallization from ethanol/water mixtures (4:1 v/v) at low temperatures (0–5°C) effectively removes unreacted precursors. For volatile impurities, vacuum distillation (50–70°C, 0.1 mmHg) is recommended .

- Characterization :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), isopropoxy methyl groups (δ 1.2–1.4 ppm), and nitro group deshielding effects on adjacent carbons .

- FTIR : Confirm nitro (-NO₂) stretching at 1520–1350 cm⁻¹ and C-Cl at 750–550 cm⁻¹ .

- Purity Metrics : HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) resolves nitro-aromatic impurities .

Advanced Research Questions

Q. What factors govern the regioselectivity of electrophilic substitution in this compound, and how can competing pathways be minimized?

- Methodological Answer :

- Electronic Effects : The nitro group (-NO₂) is a meta-directing deactivator, while isopropoxy (-O-iPr) is a para/ortho-directing activator. Steric hindrance from the methyl group at position 2 and isopropoxy at position 5 limits substitution to the remaining para positions .

- Experimental Design : To suppress competing nitration at undesired positions:

- Use low temperatures (0–10°C) during nitration to slow reaction kinetics and favor thermodynamically stable products.

- Employ bulky directing groups (e.g., tert-butoxy) to sterically block unwanted sites .

- Contradiction Resolution : Conflicting regioselectivity reports may arise from varying solvent polarity or catalyst loading. Replicate conditions from high-yield protocols (e.g., 80% HNO₃ in H₂SO₄ at 5°C) and validate via 2D NMR (COSY/NOESY) .

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Steric Effects : The isopropoxy group at position 5 creates steric bulk, reducing accessibility of the C-Cl bond at position 1 for palladium catalysts. Use ligands with high steric tolerance (e.g., SPhos or XPhos) to enhance coupling efficiency .

- Electronic Effects : The electron-withdrawing nitro group deactivates the ring, slowing oxidative addition. Pre-activation via microwave-assisted heating (100–120°C, 10 min) or use of electron-deficient arylboronic acids improves yields .

- Case Study : In Suzuki reactions, yields drop from 75% to 40% when substituting isopropoxy with methoxy due to reduced steric protection. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .

Q. What are the potential pharmacological applications of this compound, and how can its derivatives be screened for bioactivity?

- Methodological Answer :

- Drug Design : The nitro group can serve as a prodrug motif (reducible to -NH₂ in vivo) or as a hydrogen-bond acceptor. Derivatives have been explored as antimicrobial agents via inhibition of bacterial nitroreductases .

- Screening Protocols :

- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include nitroreductase-deficient strains to confirm mechanism .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to target enzymes (e.g., dihydrofolate reductase). Validate with MD simulations (100 ns trajectories) .

- Safety Considerations : Nitroaromatics may exhibit mutagenicity. Pre-screen for cytotoxicity using mammalian cell lines (e.g., HEK293) and Ames test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.